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Compound of Interest

Compound Name: Iodine tribromide

Cat. No.: B1599007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of

iodine tribromide (IBr₃). It covers the molecule's structure, key thermodynamic parameters,

degradation pathways, and the experimental protocols used to determine these properties.

Introduction to Iodine Tribromide (IBr₃)
Iodine tribromide is an interhalogen compound with the chemical formula IBr₃.[1] It exists as a

dark brown liquid and is miscible with organic solvents like ethanol and ether.[1][2] As an

interhalogen, its chemistry is marked by high reactivity and strong oxidizing properties.[2] The

electronegativity difference between iodine (2.66) and bromine (2.96) results in polar covalent I-

Br bonds, making the iodine atom an electrophilic center susceptible to nucleophilic attack.[3]

[4] This inherent reactivity is central to both its utility in chemical synthesis and its

thermodynamic instability. Understanding its stability is crucial for its storage, handling, and

application in fields such as organic synthesis and semiconductor manufacturing.[1][2][3]

Molecular Structure and Bonding
The thermodynamic stability of a molecule is intrinsically linked to its structure. According to the

Valence Shell Electron Pair Repulsion (VSEPR) theory, iodine tribromide adopts a T-shaped

molecular geometry.[2][3]

Central Atom: Iodine (I) is the central atom as it is less electronegative than bromine.[3]
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Electron Geometry: The central iodine atom is surrounded by five electron pairs (three

bonding pairs from the I-Br bonds and two non-bonding lone pairs). These five pairs arrange

themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[3][5]

Molecular Geometry: To minimize electron-electron repulsion, the two lone pairs occupy the

equatorial positions of the trigonal bipyramid. This forces the three bromine atoms into a T-

shape around the central iodine atom.[2][3][5] The bond angles are approximately 90° and

180°.[5]

This arrangement, featuring hypervalent iodine and significant lone-pair repulsion, contributes

to the molecule's reactivity and inherent instability compared to simpler diatomic halogens.

Thermodynamic Data
Quantitative thermodynamic data for iodine tribromide is not extensively reported in the

literature. However, data for the related, more stable interhalogen iodine monobromide (IBr) is

well-characterized and provides a useful reference point for understanding the thermodynamics

of iodine-bromine compounds.

Table 1: Physical and Chemical Properties of Iodine Tribromide (IBr₃)

Property Value Reference

Chemical Formula IBr₃ [1]

Molar Mass 366.61 g/mol [1][6]

Appearance Dark brown liquid [1][2]

Molecular Geometry T-shaped [2][3]

CAS Number 7789-58-4 [1][6]

| IUPAC Name | tribromo-λ³-iodane |[3][6] |

Table 2: Thermodynamic Data for Iodine Monobromide (IBr) (for reference)
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Thermodynamic Parameter Value Reference

Standard Enthalpy of

Formation (ΔfH°gas)
41.6 ± 0.4 kJ/mol [7]

Standard Entropy (S°gas, 1

bar)
258.66 ± 0.01 J/mol·K [8]

Electron Affinity 2.5 ± 0.2 eV [8]

Note: These values are for IBr (gas phase) and serve as an illustration for a related iodine-

bromine compound. Specific, experimentally verified thermodynamic values for IBr₃ are scarce.

The Gibbs free energy (ΔG) of a reaction determines its spontaneity and is related to enthalpy

(ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS.[9] For IBr₃, the decomposition

reactions are generally spontaneous (negative ΔG) under ambient conditions, highlighting its

thermodynamic instability.[9][10]

Factors Affecting Stability and Degradation
Pathways
The stability of iodine tribromide is compromised by several degradation pathways, including

thermal decomposition, hydrolysis, photodegradation, and disproportionation.[2]

Thermal Decomposition
IBr₃ is thermally sensitive. When heated, it readily decomposes into iodine monobromide (IBr)

and elemental bromine (Br₂). This process underscores the relative instability of the IBr₃

molecule compared to the simpler interhalogen.

Hydrolysis
Hydrolysis is a primary degradation pathway for IBr₃, occurring upon contact with water or

atmospheric moisture.[2] The reaction is complex, involving the formation of intermediate

species like hypoiodous acid and hypobromous acid, ultimately yielding hydrogen iodide (HI),

hydrogen bromide (HBr), and iodic acid (HIO₃).[2] The polar nature of the I-Br bonds facilitates

nucleophilic attack by water molecules on the electron-deficient iodine center.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://atct.anl.gov/Thermochemical%20Data/version%201.124/species/?species_number=627
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7789335&Mask=1EBF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7789335&Mask=1EBF
https://www.youtube.com/watch?v=S7UQnXxxoQg
https://www.youtube.com/watch?v=S7UQnXxxoQg
https://www.youtube.com/watch?v=f0ZWn1A70hk
https://www.benchchem.com/product/b1599007?utm_src=pdf-body
https://www.smolecule.com/products/s1910029
https://www.smolecule.com/products/s1910029
https://www.smolecule.com/products/s1910029
https://www.smolecule.com/products/s1910029
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Hydrolysis degradation pathway of IBr₃.

Photochemical Degradation
Iodine tribromide is susceptible to photodegradation, particularly under UV radiation (334-365

nm).[2] This process involves the homolytic cleavage of the I-Br bonds, which generates

reactive halogen radicals. The choice of solvent can significantly influence its photochemical

stability.[2]

Disproportionation
A degradation pathway characteristic of interhalogen compounds is disproportionation. For

IBr₃, this involves the slow conversion into iodine monobromide (IBr) and a higher-order

interhalogen, which is likely iodine pentabromide (IBr₅), although the exact nature of the higher

bromide can be complex.[2] The reaction proceeds as follows: 3IBr₃ → IBr + IBr₅[2] This

reaction has a reported rate constant of 8.9×10⁻⁶ s⁻¹, indicating that while slow, it can become

a significant degradation route over long-term storage.[2]

Caption: Disproportionation of Iodine Tribromide.

Experimental Protocols
Determining the thermodynamic stability of a compound like IBr₃ involves its synthesis,

characterization, and direct measurement of its thermodynamic properties.

Synthesis: Direct Combination of Elements
Iodine tribromide is typically synthesized by the direct reaction of elemental iodine and

bromine.[2][3]

Objective: To synthesize IBr₃ from its constituent elements.

Materials: Elemental iodine (I₂), liquid bromine (Br₂), reaction vessel (Schlenk flask), inert

atmosphere (Nitrogen or Argon).

Procedure:

The reaction vessel is dried and flushed with an inert gas to exclude moisture.
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A stoichiometric amount of elemental iodine (I₂) is placed in the vessel.

A 1:3 molar ratio of iodine to bromine (I₂ + 3Br₂ → 2IBr₃) is required.[2][3] Liquid bromine

is added slowly and carefully to the iodine under controlled temperature conditions, often

at elevated temperatures to initiate the reaction.[2]

The mixture is stirred under an inert atmosphere until the reaction is complete, indicated

by the formation of a homogenous dark brown liquid.

Precise control of stoichiometry is critical to minimize the formation of other interhalogens

like IBr.[3]

Characterization: Vibrational Spectroscopy
Vibrational spectroscopy (Infrared and Raman) is used to confirm the T-shaped structure of IBr₃

by probing its vibrational modes.[3]

Objective: To obtain the vibrational spectrum of IBr₃ to confirm its molecular structure.

Instrumentation: FT-IR Spectrometer, Raman Spectrometer.

Procedure:

A sample of the synthesized IBr₃ is prepared. Due to its reactivity with moisture, sample

handling must be performed in a dry environment (e.g., a glovebox).

For IR spectroscopy, the sample may be analyzed as a thin film between two IR-

transparent windows (e.g., KBr or AgCl).

For Raman spectroscopy, the liquid sample can be held in a sealed capillary tube.

The spectra are recorded over the appropriate frequency range.

The observed vibrational frequencies are compared with theoretical values calculated for a

T-shaped (C₂ᵥ symmetry) molecule to confirm its structure.
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Thermodynamic Measurement: Isothermal Titration
Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique to directly measure the heat changes

(enthalpy, ΔH) associated with a chemical reaction or binding event, from which the binding

constant (Kₐ), entropy (ΔS), and stoichiometry (n) can be derived. While often used for

biomolecular interactions, the principles apply to studying the thermodynamics of any chemical

reaction in solution.[11][12]

Objective: To determine the enthalpy of a reaction involving IBr₃ (e.g., its interaction with a

Lewis base) to probe its stability and reactivity.

Instrumentation: Isothermal Titration Calorimeter.

Procedure:

A solution of IBr₃ is prepared in an appropriate non-reactive, dry solvent and loaded into

the sample cell of the calorimeter.

A solution of a reactant (e.g., a Lewis base) is loaded into the titration syringe.

A series of small, precise injections of the reactant are made into the IBr₃ solution at a

constant temperature.

The heat released or absorbed during the reaction after each injection is measured with

high sensitivity.

The resulting data (heat per injection vs. molar ratio) is fitted to a binding or reaction

model.

Data Analysis: The fitting procedure yields the enthalpy change (ΔH) and the association

constant (Kₐ). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated

using the following equations:

ΔG = -RT ln(Kₐ)

ΔG = ΔH - TΔS, which can be rearranged to ΔS = (ΔH - ΔG) / T
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Caption: Workflow for assessing thermodynamic stability.

Conclusion
Iodine tribromide is a thermodynamically unstable interhalogen compound. Its T-shaped

molecular geometry, featuring a hypervalent iodine atom and significant lone pair repulsion,

predisposes it to decomposition. The primary degradation pathways include thermal

decomposition, hydrolysis, photodegradation, and disproportionation. Due to its inherent

instability, quantitative thermodynamic data such as the enthalpy and Gibbs free energy of

formation are not readily available. However, its reactivity can be characterized using

established experimental protocols like direct synthesis, vibrational spectroscopy, and

calorimetry. A thorough understanding of these stability-defining factors is essential for the safe

handling, storage, and effective application of iodine tribromide in scientific and industrial

contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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